2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid
Overview
Description
The compound is a boronic acid derivative with a piperazine ring . Piperazine derivatives are often used in the development of pharmaceuticals.
Synthesis Analysis
While specific synthesis information for this compound was not found, piperazine derivatives have been used in the synthesis of various pharmaceuticals, including antivirals, antibiotics, and antineoplastics.
Chemical Reactions Analysis
The compound could potentially be used as a crosslinker in the development of PROTAC degraders for targeted protein degradation .
Scientific Research Applications
Applications in Bioorganic & Medicinal Chemistry
- Novel (4-piperidinyl)-piperazine derivatives, including those utilizing the tert-butoxycarbonyl group, have been synthesized as ACC1/2 non-selective inhibitors. These compounds have demonstrated potent inhibitory activities in enzyme and cell-based assays and have shown a reduction of hepatic de novo fatty acid synthesis in rats after oral administration (Chonan et al., 2011).
Applications in Structural Chemistry and Crystallography
- The synthesis and characterization of various derivatives of tert-butyl piperazine-1-carboxylate, including those with fluorophenyl groups, have been conducted. These studies contribute to understanding molecular architectures and interactions in crystal structures (Gumireddy et al., 2021).
Applications in Polymer Chemistry
- Research in the field of polymer chemistry has included the synthesis of polyamides containing uracil and adenine, with the utilization of piperazine derivatives. These polyamides have been found to have molecular weights in the range of 1000–5000 and exhibit solubility in water (Hattori & Kinoshita, 1979).
Applications in Antimicrobial Research
- Piperazine derivatives have been synthesized and evaluated for their in vitro antibacterial and anthelmintic activity. These compounds exhibited moderate anthelmintic activity and were characterized through various spectroscopic methods (Sanjeevarayappa et al., 2015).
Applications in Medicinal Chemistry
- Piperazine-1-yl-1H-indazole derivatives, important in medicinal chemistry, have been synthesized. Docking studies for these compounds have also been presented, contributing to the development of new pharmaceuticals (Balaraju et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
[4-fluoro-2-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BFN2O4/c1-16(2,3)24-15(21)20-8-6-19(7-9-20)11-12-10-13(18)4-5-14(12)17(22)23/h4-5,10,22-23H,6-9,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOOJMLMSFFYRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)CN2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BFN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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